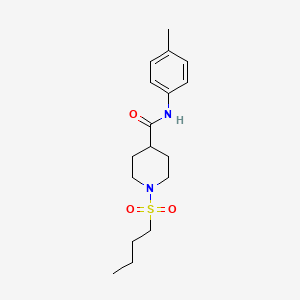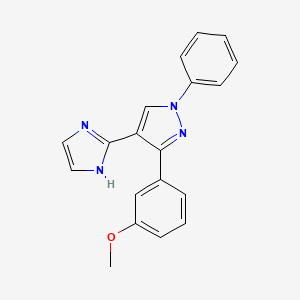![molecular formula C21H18N4O2 B5425622 2-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzoic acid](/img/structure/B5425622.png)
2-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzoic acid, commonly known as MPAI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAI is a benzimidazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
作用機序
The mechanism of action of MPAI is not fully understood, but it is believed to involve multiple pathways. In cancer cells, MPAI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in cell cycle arrest and apoptosis. MPAI also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression. In addition, MPAI has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in adipocyte differentiation and glucose metabolism.
Biochemical and Physiological Effects:
MPAI exhibits a wide range of biochemical and physiological effects that are dependent on the dose and duration of treatment. In cancer cells, MPAI has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammation research, MPAI has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB pathway. In neurodegenerative disorder research, MPAI has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function.
実験室実験の利点と制限
MPAI has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities, and its biological activity can be easily measured using various assays. However, MPAI also has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy. It also has a relatively short half-life, which can limit its therapeutic potential.
将来の方向性
There are several future directions for MPAI research, including the development of more potent and selective analogs, the evaluation of its efficacy in combination with other drugs, and the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Other future directions include the elucidation of its mechanism of action, the identification of its molecular targets, and the development of novel drug delivery systems to improve its bioavailability and efficacy.
Conclusion:
In conclusion, MPAI is a benzimidazole derivative that exhibits a wide range of biological activities and has potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of MPAI and its underlying mechanisms of action.
合成法
The synthesis of MPAI involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with 2-methylphenylhydrazine to form 2-(2-methylphenyl)hydrazinyl)benzoic acid. This intermediate compound is then reacted with 1-methyl-1H-imidazole-4-carbaldehyde to yield 2-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzoic acid. The overall yield of MPAI synthesis is about 40%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
MPAI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, MPAI has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-angiogenic effects by inhibiting the formation of new blood vessels that are essential for tumor growth. In inflammation research, MPAI has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. In neurodegenerative disorder research, MPAI has been shown to protect neurons from oxidative stress and apoptosis, thereby preventing neurodegeneration.
特性
IUPAC Name |
2-[1-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-6-2-5-9-19(15)25-14-16(12-23-25)13-24-11-10-22-20(24)17-7-3-4-8-18(17)21(26)27/h2-12,14H,13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGUFNXCBMFZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)CN3C=CN=C3C4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylthiophene-2-carboxamide](/img/structure/B5425540.png)
![1-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5425548.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B5425561.png)
![2-{[4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5425582.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-ethyl-2-thienyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5425587.png)
![methyl 3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5425596.png)

![methyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5425614.png)
![(2R*,3R*)-3-amino-1'-[3-(1,3-benzodioxol-5-yl)propanoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5425616.png)
![4-[(2-methyl-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5425625.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]propanamide](/img/structure/B5425635.png)
![N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5425638.png)
